Cas no 1261767-10-5 (4-Hydroxy-3-(trifluoromethyl)quinoline)

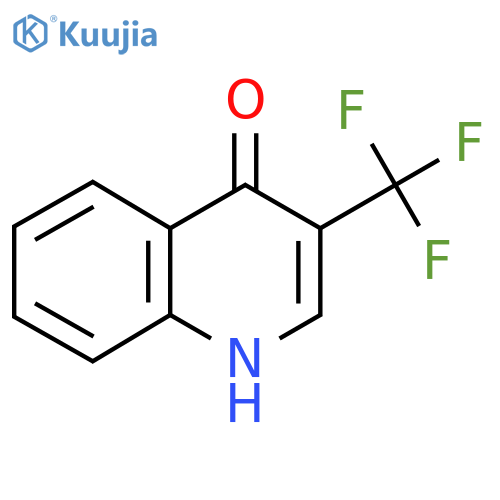

1261767-10-5 structure

商品名:4-Hydroxy-3-(trifluoromethyl)quinoline

4-Hydroxy-3-(trifluoromethyl)quinoline 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy-3-(trifluoromethyl)quinoline

- O=C1C(=CNC2=CC=CC=C12)C(F)(F)F

- 3-(Trifluoromethyl)quinolin-4-ol

- 3-(trifluoromethyl)-1H-quinolin-4-one

- 1261767-10-5

- E70445

- SAFHXQJHAGCBFO-UHFFFAOYSA-N

- BS-48663

-

- インチ: 1S/C10H6F3NO/c11-10(12,13)7-5-14-8-4-2-1-3-6(8)9(7)15/h1-5H,(H,14,15)

- InChIKey: SAFHXQJHAGCBFO-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CNC2C=CC=CC=2C1=O)(F)F

計算された属性

- せいみつぶんしりょう: 213.04014830g/mol

- どういたいしつりょう: 213.04014830g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 308

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 29.1

4-Hydroxy-3-(trifluoromethyl)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01XD49-100mg |

3-(Trifluoromethyl)quinolin-4-ol |

1261767-10-5 | 95% | 100mg |

$525.00 | 2024-07-09 | |

| 1PlusChem | 1P01XD49-250mg |

3-(Trifluoromethyl)quinolin-4-ol |

1261767-10-5 | 95% | 250mg |

$952.00 | 2024-07-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1598589-250mg |

3-(Trifluoromethyl)quinolin-4-ol |

1261767-10-5 | 98% | 250mg |

¥5271.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5355-250mg |

3-(trifluoromethyl)quinolin-4-ol |

1261767-10-5 | 95% | 250mg |

¥3614.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1598589-1g |

3-(Trifluoromethyl)quinolin-4-ol |

1261767-10-5 | 98% | 1g |

¥13433.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1598589-100mg |

3-(Trifluoromethyl)quinolin-4-ol |

1261767-10-5 | 98% | 100mg |

¥2814.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5355-1.0g |

3-(trifluoromethyl)quinolin-4-ol |

1261767-10-5 | 95% | 1.0g |

¥9041.0000 | 2024-07-28 | |

| Ambeed | A1473936-250mg |

3-(Trifluoromethyl)quinolin-4-ol |

1261767-10-5 | 95% | 250mg |

$353.0 | 2025-02-24 | |

| Alichem | A189000344-500mg |

4-Hydroxy-3-(trifluoromethyl)quinoline |

1261767-10-5 | 98% | 500mg |

$1,108.89 | 2022-04-03 | |

| Ambeed | A1473936-100mg |

3-(Trifluoromethyl)quinolin-4-ol |

1261767-10-5 | 95% | 100mg |

$228.0 | 2025-02-24 |

4-Hydroxy-3-(trifluoromethyl)quinoline 関連文献

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

1261767-10-5 (4-Hydroxy-3-(trifluoromethyl)quinoline) 関連製品

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261767-10-5)4-Hydroxy-3-(trifluoromethyl)quinoline

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):205.0/318.0/1081.0